

4-Bromobenzyl Chloride chemical structure and bonding

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An In-Depth Technical Guide to the Structure, Bonding, and Reactivity of **4-Bromobenzyl Chloride**

Executive Summary

4-Bromobenzyl chloride (CAS No. 589-17-3) is a bifunctional crystalline solid that serves as a cornerstone intermediate in modern organic synthesis.^[1] Its strategic importance, particularly in the realms of pharmaceutical and agrochemical development, stems from the distinct and orthogonally reactive nature of its two halogen substituents.^{[1][2]} This guide, prepared for researchers, scientists, and drug development professionals, provides a detailed exploration of the molecular architecture, bonding characteristics, and unique reactivity profile of **4-bromobenzyl chloride**. We will dissect its crystallographic and spectroscopic data, elucidate the mechanistic causality behind its synthetic transformations, and present field-proven protocols for its use. The central theme is the principle of "orthogonal reactivity," a concept that makes this molecule a highly versatile and strategic tool for constructing complex molecular frameworks.^{[2][3]}

Molecular Identity and Physicochemical Properties

4-Bromobenzyl chloride is a parasubstituted aromatic compound, appearing as a white to light yellow crystalline powder or solid.^[1] Its key identifiers and physical properties are summarized below.

Property	Value	Source(s)
CAS Number	589-17-3	[1][2]
Molecular Formula	C ₇ H ₆ BrCl	[1][4]
Molecular Weight	205.48 g/mol	[1][2]
Synonyms	1-Bromo-4-(chloromethyl)benzene, p-Bromo- α -chlorotoluene	
Appearance	White to light beige crystalline powder or fused solid	[5]
Melting Point	37-41 °C	
Dipole Moment	1.73 D	[6]
InChI Key	BSIIGUGKOPPTPZ-UHFFFAOYSA-N	[2]

Stability and Handling: **4-Bromobenzyl chloride** is corrosive and a lachrymator, causing severe skin burns and eye damage.[7][8] It should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][9] Store in a tightly closed, corrosion-resistant container in a cool, dry place.[9]

The Architectural Core: Molecular Structure and Bonding

The unique utility of **4-bromobenzyl chloride** is a direct consequence of its molecular structure, which features two halogen atoms with fundamentally different bonding environments and chemical reactivities.

The C(sp²)-Br Bond: An Anchor of Aromatic Stability

The bromine atom is directly bonded to an sp²-hybridized carbon of the benzene ring. This C-Br bond is robust and relatively unreactive towards nucleophilic substitution for two primary reasons:

- **Resonance Stabilization:** The lone pairs of the bromine atom participate in resonance with the aromatic π -system. This imparts a partial double-bond character to the C-Br bond, increasing its strength and making it more difficult to cleave.[\[2\]](#)[\[10\]](#)
- **High Energy of Phenyl Cation:** The hypothetical SN1 pathway would require the formation of a highly unstable phenyl cation. The SN2 pathway is equally unfavorable due to the steric hindrance of the benzene ring and the repulsion between the incoming nucleophile's electrons and the ring's π -electron cloud.

The C(sp³)-Cl Bond: A Highly Activated Benzylic Site

In stark contrast, the chlorine atom is bonded to an sp³-hybridized carbon, which is in the benzylic position (adjacent to the benzene ring). This C-Cl bond is highly susceptible to nucleophilic substitution via both SN1 and SN2 mechanisms.[\[2\]](#)[\[11\]](#)

- **SN1 Reactivity:** The benzylic carbocation that would form upon the departure of the chloride ion is significantly stabilized by resonance. The positive charge can be delocalized across the adjacent aromatic ring, lowering the activation energy for its formation.
- **SN2 Reactivity:** The transition state of an SN2 reaction is also stabilized by the overlapping p-orbitals of the benzene ring. This electronic stabilization makes the benzylic carbon an excellent electrophilic target for nucleophiles.[\[11\]](#)

This differential reactivity is the cornerstone of its synthetic utility.[\[2\]](#)

Crystallographic Analysis

X-ray diffraction studies provide precise data on the solid-state conformation of the molecule. **4-Bromobenzyl chloride** crystallizes in the orthorhombic system under the Pna2₁ space group.[\[12\]](#) The benzene ring is planar, with the chloromethyl (CH₂Cl) group's C-Cl bond positioned nearly orthogonal to the plane of the ring.[\[13\]](#)

Key Crystallographic Parameters:

- System: Orthorhombic[\[12\]](#)
- Space Group: Pna2₁[\[12\]](#)

- Unit Cell Dimensions: $a = 9.4506(7) \text{ \AA}$, $b = 18.1015(10) \text{ \AA}$, $c = 4.4418(3) \text{ \AA}$ [12]
- C-Br Bond Length: $\sim 1.898(4) \text{ \AA}$ [12]

Caption: Molecular structure of **4-Bromobenzyl Chloride**.

Spectroscopic Signature for Structural Verification

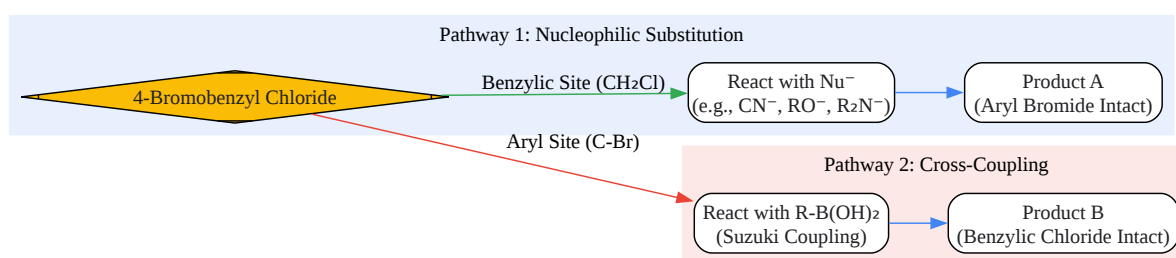
Confirmation of the **4-bromobenzyl chloride** structure is routinely achieved through a combination of spectroscopic techniques. The data provides a unique fingerprint of the molecule's electronic and atomic environment.

Technique	Region	Chemical Shift (δ) / Wavenumber (cm^{-1})	Interpretation
^1H NMR	Aromatic	7.0–7.3 ppm (dd)	Confirms the 1,4-disubstituted benzene ring pattern.[2]
Benzylic	4.5–4.7 ppm (s)	Definitive signal for the isolated CH_2Cl protons adjacent to the ring.[2]	
^{13}C NMR	C-Br	~120–125 ppm	Carbon atom directly attached to the electronegative bromine.[2]
C-Cl	~50–55 ppm	Benzylic carbon attached to chlorine. [2]	
IR	C-H stretch (aromatic)	~3000-3100 cm^{-1}	Aromatic C-H bonds.
C-Cl stretch	~650-800 cm^{-1}	Characteristic vibration for the alkyl chloride.	
C-Br stretch	~500-600 cm^{-1}	Characteristic vibration for the aryl bromide.	

Expert Insight: The most telling feature in the ^1H NMR spectrum is the sharp singlet observed around 4.6 ppm.[2] Its integration value of 2H and its singlet multiplicity (no adjacent protons to couple with) unequivocally identify the benzylic methylene (CH_2) group. This, combined with the characteristic AA'BB' splitting pattern of the aromatic protons, provides rapid and definitive structural confirmation.

The Principle of Orthogonal Reactivity

The synthetic power of **4-bromobenzyl chloride** lies in the ability to address its two halogenated sites independently in a stepwise fashion. This concept is known as orthogonal reactivity. One can perform nucleophilic substitution on the highly reactive benzylic chloride while leaving the stable aryl bromide untouched. The aryl bromide can then be engaged in a completely different class of reactions, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), to form new carbon-carbon or carbon-heteroatom bonds.^{[2][3]}



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Caption: Orthogonal reactivity pathways of **4-Bromobenzyl Chloride**.

Key Synthetic Protocols and Mechanistic Causality

Synthesis of 4-Bromobenzyl Chloride

A common and efficient laboratory-scale synthesis involves the conversion of the corresponding alcohol.

Protocol: Synthesis from 4-Bromobenzyl Alcohol^[1]

- To a round-bottom flask, add 4-bromobenzyl alcohol (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM).
- Stir the mixture at room temperature.

- Slowly add oxalyl chloride (1.1 eq) to the stirring solution. Gas evolution (CO_2 , CO, HCl) will be observed.
- Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Upon completion, carefully concentrate the mixture under reduced pressure to remove the solvent and volatile byproducts.
- The crude product can be purified by recrystallization from ethanol or vacuum distillation to yield pure **4-bromobenzyl chloride**.^[1]

Causality Behind Experimental Choices:

- **Oxalyl Chloride:** This reagent is highly effective for converting alcohols to chlorides. The reaction is driven to completion by the formation of gaseous byproducts (CO, CO_2 , HCl), which escape the reaction mixture, in accordance with Le Châtelier's principle.
- **Anhydrous Conditions:** The reagents are moisture-sensitive. Any water present would hydrolyze the oxalyl chloride and potentially lead to unwanted side reactions.

Nucleophilic Substitution: The $\text{S}_\text{N}2$ Pathway

A classic demonstration of the benzylic chloride's reactivity is its conversion to 4-bromobenzyl cyanide.^{[2][14]}

Protocol: Synthesis of 4-Bromobenzyl Cyanide^{[2][10]}

- Dissolve **4-bromobenzyl chloride** (1.0 eq) in a polar protic solvent like ethanol in a round-bottom flask.
- Add sodium cyanide (NaCN) (1.1 eq) to the solution.
- Heat the reaction mixture to reflux and monitor its progress by TLC.
- After the reaction is complete, cool the mixture to room temperature.
- Remove the ethanol under reduced pressure.

- Partition the residue between water and an organic solvent (e.g., ethyl acetate).
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
- Purify the product via recrystallization or column chromatography.

Mechanistic Causality:

- **SN2 Mechanism:** The reaction proceeds via a concerted SN2 pathway.^{[10][11]} The cyanide ion (CN^-) acts as a potent nucleophile, attacking the electrophilic benzylic carbon from the backside relative to the C-Cl bond.^{[10][15]} The C-Cl bond breaks as the new C-C bond forms in a single, synchronous step.
- **Solvent Choice:** Ethanol is a suitable solvent that readily dissolves both the organic substrate and the ionic nucleophile (NaCN), facilitating the reaction.^[14]
- **Site Selectivity:** The nucleophile exclusively attacks the benzylic carbon. The $\text{C}(\text{sp}^2)\text{-Br}$ bond on the aromatic ring remains inert to these conditions due to its greater bond strength and electronic properties.^{[2][10]}

Caption: SN2 reaction mechanism for the cyanation of **4-Bromobenzyl Chloride**.

Applications in Drug Development and Advanced Synthesis

The orthogonal reactivity of **4-bromobenzyl chloride** makes it an invaluable precursor in multi-step syntheses. In drug discovery, a common strategy involves:

- **Scaffold Elaboration:** Using the reactive benzylic chloride to attach the 4-bromobenzyl moiety to a core structure via nucleophilic substitution.
- **Diversity-Oriented Synthesis:** Using the now-installed aryl bromide as a handle for palladium-catalyzed cross-coupling reactions to introduce a wide array of different functional groups, rapidly generating libraries of related compounds for biological screening.^[3]

This molecule is a key intermediate for compounds with potential anti-inflammatory, antimicrobial, and anti-cancer activities.^[2]^[3]

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